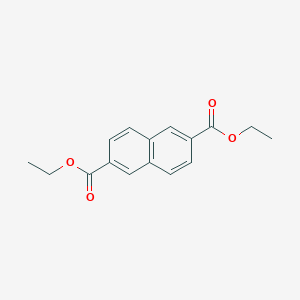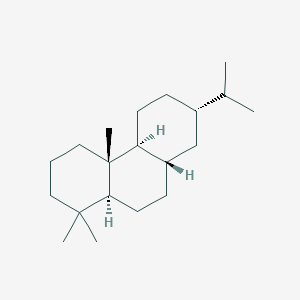
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of cancer treatment and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells through the activation of caspase enzymes. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are diverse. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons and reduce oxidative stress and inflammation. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- in lab experiments are its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has been shown to have diverse biochemical and physiological effects, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments are its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound.
Future Directions
The future directions for research on 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are vast. Some potential future directions include:
1. Further studies on the mechanism of action of this compound in cancer cells and neurodegenerative disorders.
2. Optimization of the synthesis method to produce higher yields of the compound with better purity.
3. Studies on the potential side effects and toxicity of this compound.
4. Development of new formulations of this compound for better absorption and bioavailability.
5. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a promising compound with potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has diverse biochemical and physiological effects and has been shown to induce apoptosis in cancer cells and protect dopaminergic neurons. However, further research is needed to determine the optimal dosage and administration of this compound and to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- involves the reaction of 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta(b)quinoline with sulfur in the presence of a base. This method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
The scientific research application of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is vast. This compound has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. Several studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has shown potential as a neuroprotective agent and can prevent the loss of dopaminergic neurons. Additionally, this compound has been shown to have antibacterial and antifungal properties.
properties
CAS RN |
18833-50-6 |
|---|---|
Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione |
InChI |
InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17) |
InChI Key |
URSHSEXDRVGWQT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)S |
SMILES |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
Other CAS RN |
18833-50-6 |
synonyms |
5,6,7,8,9,10-Hexahydro-2-chloro-11H-cyclohepta[b]quinoline-11-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



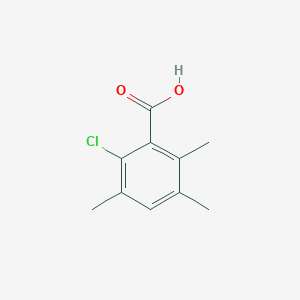
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

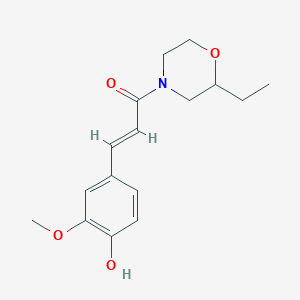
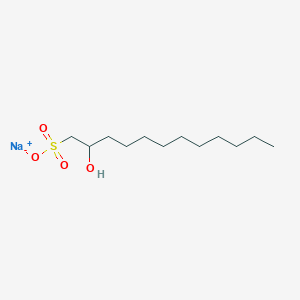
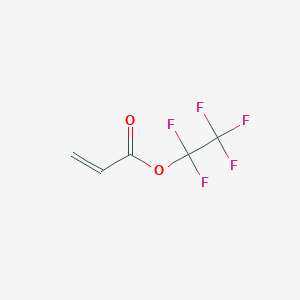
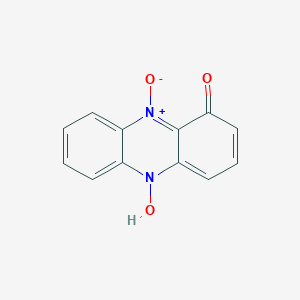


![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

